1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride
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Overview
Description
1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride is a compound belonging to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications . The compound’s structure includes an ethyl group, a methoxy group, and an amine group, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpyrrolidine with methoxyamine under acidic conditions to form the desired product. The reaction typically requires a solvent such as methanol and a catalyst like hydrochloric acid to facilitate the formation of the dihydrochloride salt . Industrial production methods may involve the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and yield .
Chemical Reactions Analysis
1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrrolidine derivatives with potential biological activities .
Scientific Research Applications
1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of complex organic molecules and pharmaceuticals . In biology, the compound has shown potential as a bioactive agent with antimicrobial, anti-inflammatory, and anticancer properties . In medicine, it is being investigated for its potential use in the development of novel therapeutic agents for various diseases . Additionally, the compound has industrial applications in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, the compound may interact with cellular receptors to induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride can be compared with other similar compounds, such as pyrrolidinone derivatives and other pyrrolidine-based molecules. Similar compounds include:
Pyrrolidin-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-diones: These compounds exhibit significant biological activities and are used in drug discovery.
Prolinol: A pyrrolidine derivative with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C7H18Cl2N2O |
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Molecular Weight |
217.13 g/mol |
IUPAC Name |
1-ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-3-9-4-6(8)7(5-9)10-2;;/h6-7H,3-5,8H2,1-2H3;2*1H |
InChI Key |
LMEBSEDFMOQHED-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(C1)OC)N.Cl.Cl |
Origin of Product |
United States |
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